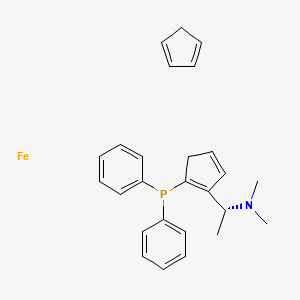

cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron

Description

The compound "cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron" is a complex organometallic compound. This molecule falls under the category of transition metal complexes, which play significant roles in homogeneous catalysis, material science, and various fields of chemistry and industrial applications.

Properties

IUPAC Name |

cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24NP.C5H6.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-15,17H,16H2,1-3H3;1-4H,5H2;/t17-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXQJRQBQGCKFN-ZEECNFPPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1C=CC=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1C=CC=C1.[Fe] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30FeNP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the formation of iron complexes with ligands, including cyclopenta-1,3-diene and (1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine. The procedure might involve:

Using precursor compounds such as iron carbonyl or iron halides.

A reaction environment where solvent choice, temperature, and atmosphere (inert or oxidative) are carefully controlled.

Addition of ligands in stoichiometric amounts under specific conditions to promote complex formation.

Industrial Production Methods

Scaling up the production for industrial applications may require:

Optimized batch or continuous flow processes.

Stringent control over reaction parameters to ensure consistent quality.

Application of catalysis to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

This iron-based compound can undergo several types of reactions:

Oxidation: It may participate in oxidative addition reactions, especially involving oxygen or other oxidants.

Reduction: Reduction reactions are possible, typically with reducing agents that donate electrons to the iron center.

Substitution: Ligand substitution reactions are common, where one ligand is replaced by another, altering the compound's properties.

Common Reagents and Conditions

The compound reacts with:

Oxidizing agents: such as hydrogen peroxide or molecular oxygen.

Reducing agents: like sodium borohydride or lithium aluminum hydride.

Substitution reagents: which include various ligands like phosphines or amines, typically under inert atmospheres to prevent unwanted side reactions.

Major Products

Products from these reactions vary, but typically include:

Modified iron complexes with different oxidation states.

Ligand-exchanged products, yielding new coordination environments for the iron center.

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized:

As a catalyst in organic synthesis, promoting various reactions including hydrogenation, hydroformylation, and polymerization.

In mechanistic studies to understand metal-ligand interactions.

Biology

Studying iron's role in biological systems through model complexes.

Development of novel bioinorganic compounds with therapeutic potentials.

Medicine

In the medical field, compounds like these could:

Be explored for their anti-cancer or antimicrobial properties.

Serve as delivery agents for drugs, leveraging their stability and reactivity.

Industry

Industrial applications are vast, including:

Use in material science for creating specialized materials.

Application in catalysis for producing fine chemicals or pharmaceuticals.

Mechanism of Action

Effects

The compound's effects hinge on its ability to undergo redox changes and coordinate with various substrates.

Molecular Targets and Pathways

Iron centers in these compounds can facilitate electron transfer processes, crucial in catalytic cycles.

Pathways often involve the formation and breaking of chemical bonds, mediated by the iron center and its surrounding ligands.

Comparison with Similar Compounds

Comparison

When compared to other iron complexes, this compound is unique due to its specific ligand set and resulting electronic and steric properties. These factors influence its reactivity and suitability for different applications.

Similar Compounds

Other similar compounds include:

Ferrocenes with different substituents.

Iron-carbonyl complexes.

Cyclopentadienyl-iron complexes.

Each of these shares some characteristics but also has distinct differences that make them suitable for specific applications or studies.

By understanding the detailed aspects of "cyclopenta-1,3-diene;(1R)-1-(2-diphenylphosphanylcyclopenta-1,4-dien-1-yl)-N,N-dimethylethanamine;iron," scientists and researchers can better leverage its properties for advancements in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.